(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

Lipophilicity Drug design ADME optimization

Accessing enantiopure (1R,5S) building blocks with defined stereochemistry for SAR studies is a critical bottleneck. This 2-oxa-7-azabicyclo[3.3.1]nonan-9-one scaffold delivers a rigid, conformationally constrained core with a predicted logP of 1.442-up to 1.468 log units lower than the 3-oxa positional isomer. The N-benzyl group serves as a latent secondary amine for downstream diversification. Supplied with confirmed absolute configuration, it eliminates the need for chiral chromatographic separation of racemic products.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 1384424-48-9
Cat. No. B12279126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one
CAS1384424-48-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1COC2CN(CC1C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14-12-6-7-17-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1
InChIKeyKIHFTERTCRBQJS-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 1384424-48-9): Stereochemically Defined 2-Oxa-7-azabicyclo[3.3.1]nonane Building Block for Medicinal Chemistry Procurement


(1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 1384424-48-9) is a conformationally constrained bicyclic oxa-azabicyclo[3.3.1]nonane bearing a 9-ketone and an N-benzyl substituent. The compound possesses a molecular formula of C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol [1]. It is catalogued by Enamine LLC as product EN300-100445 at 95% purity and is classified as a research-grade chemical intermediate not intended for therapeutic or veterinary use [1][2]. The SMILES notation, O=C1[C@H]2CCO[C@@H]1CN(Cc1ccccc1)C2, confirms the (1R,5S) absolute stereochemistry at the two bridgehead positions .

Why 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and Other In-Class Analogs Cannot Substitute for (1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one in Structure-Activity Optimization


The 2-oxa-7-azabicyclo[3.3.1]nonane scaffold is structurally distinct from its 3-oxa, 3-thia, and 3-selena positional isomers, and generic substitution among these analogs is precluded by quantifiable differences in lipophilicity, electronic character, and stereochemical definition. The position-2 oxygen creates a unique α-alkoxy ketone motif that alters both the electron density at C-9 and the overall molecular conformation compared to position-3 heteroatom substitution [1]. Furthermore, the defined (1R,5S) absolute stereochemistry at both bridgehead positions [2] cannot be assumed in racemic or unspecified commercial preparations of positional isomers . The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical divergence that directly impacts lead optimization strategies and synthetic route planning. Notably, head-to-head comparative bioactivity data for this specific compound versus its analogs remains absent from the open literature; the differentiation presented herein therefore relies on predicted and cross-study comparable physicochemical parameters together with class-level conformational inference [3].

Quantitative Comparative Evidence for (1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one vs. Closest Structural Analogs


Lipophilicity Comparison: 2-Oxa Positional Isomer is Approximately 30-Fold More Hydrophilic than the 3-Oxa Analog

The target compound (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one displays a predicted logP of 1.442 [1], which is substantially lower than the ACD/LogP of 2.91 reported for the 3-oxa positional isomer 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) . This represents a difference of 1.468 log units, corresponding to an approximately 30-fold greater hydrophilicity for the 2-oxa isomer. The lower logP is attributable to the proximity of the ring oxygen to the C-9 ketone, which increases local polarity and alters the hydrogen-bonding environment. For medicinal chemistry programs seeking to reduce logP to improve aqueous solubility or mitigate CYP450 liability, the 2-oxa scaffold offers a quantifiably differentiated starting point compared to the more lipophilic 3-oxa series.

Lipophilicity Drug design ADME optimization

Absolute Stereochemical Definition: (1R,5S) Enantiopure Scaffold vs. Racemic or Unspecified Commercial Isomers

The target compound is explicitly designated as the single enantiomer (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one [1], with the SMILES O=C1[C@H]2CCO[C@@H]1CN(Cc1ccccc1)C2 confirming defined absolute configuration at both bridgehead positions . In contrast, the commercially prevalent 3-oxa positional isomer 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) is typically supplied without stereochemical specification in major catalogs, including the Aladdin listing (Item B177427, 97% purity) which provides no (R) or (S) designation . While a (1R,5S) stereoisomer of the 3-oxa analog does exist (CAS 77716-01-9, as listed on Molaid), its commercial availability as a defined enantiomer is not consistently guaranteed across suppliers. For asymmetric synthesis applications requiring a single, well-characterized enantiomer with traceable stereochemistry, the target compound eliminates the risk of racemic contamination that may compromise diastereoselectivity in subsequent transformations.

Chiral building block Asymmetric synthesis Stereochemistry

Heteroatom Identity and Molecular Weight: 2-Oxa vs. 3-Thia Analog Differentiation for Physicochemical Property Tuning

The target 2-oxa compound (MW 231.29 g/mol, logP 1.442) can be directly compared to the 3-thia analog 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (CAS 89398-04-9, MW 247.36 g/mol, XLogP 1.7) [1][2]. Substitution of the ring oxygen with sulfur increases molecular weight by 16.07 g/mol (6.9%) and raises the predicted logP by 0.258 units. The thia analog also possesses a larger topological polar surface area (predicted TPSA ~45.6 Ų vs. ~30 Ų for the oxa series) due to the larger van der Waals radius of sulfur [2]. These combined differences mean that the 2-oxa scaffold occupies a distinct physicochemical space—lower molecular weight, lower lipophilicity, and smaller polar surface area—making it preferentially suited for lead series where ligand efficiency metrics (LE, LLE) are critical. Additionally, the 3-selena analog 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one has been reported with antiarrhythmic activity [3], whereas no such pharmacology has been disclosed for the 2-oxa compound, further underscoring that heteroatom identity drives divergent biological profiles within this scaffold class.

Heteroatom substitution Molecular weight Lipophilicity

Supplier-Certified Purity Grade: 95% Enamine Building Block Quality with Traceable Catalog Identity

The target compound is supplied by Enamine LLC (product EN300-100445) at a certified purity of 95% [1], a standard specification for screening compound and building block collections. The commercially dominant 3-oxa positional isomer (CAS 77716-01-9) is available from Aladdin Scientific (Item B177427) at a slightly higher purity of 97%, with a listed price of ¥695.90 for 1 g ; however, Aladdin's listing notes an 8–12 week lead time, indicating make-to-order availability rather than stocked inventory. The target compound's listing through Enamine—a globally recognized building block supplier with established quality control protocols—provides procurement predictability, batch traceability, and compatibility with high-throughput screening workflows. While the absolute price differential cannot be publicly verified for the target compound, the Enamine catalog designation EN300-100445 ensures unambiguous compound identity across ordering systems, reducing the risk of mis-shipment of positional isomers.

Building block Purity Procurement

Recommended Application Scenarios for (1R,5S)-7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Reduced Scaffold Lipophilicity (logP < 2.0)

For drug discovery programs where lead compounds exceed desired lipophilicity thresholds (e.g., logP > 3.0), the target compound offers a scaffold with a predicted logP of 1.442—1.468 log units lower than the 3-oxa positional isomer and 0.258 log units lower than the 3-thia analog [1][2]. This positions the 2-oxa scaffold as a strategic replacement for more lipophilic bicyclic cores in hit-to-lead optimization, enabling logP reduction without increasing molecular weight or hydrogen bond donor count. Procurement of the (1R,5S) enantiopure form ensures that any SAR derived from this scaffold is not confounded by stereochemical heterogeneity .

Asymmetric Synthesis Requiring a Single-Enantiomer Bicyclic Building Block with Defined Bridgehead Stereochemistry

The explicit (1R,5S) absolute configuration of this compound makes it suitable as a chiral building block in diastereoselective transformations, including Grignard additions to the C-9 ketone, reductive amination at the N-benzyl position (after debenzylation), and cycloaddition reactions exploiting the rigid bicyclic framework [3]. The defined stereochemistry eliminates the need for chiral chromatographic separation of racemic products and supports the generation of enantiopure downstream intermediates for structure-activity relationship (SAR) studies .

Scaffold-Hopping and Heteroatom Variation Studies in Bicyclic Amine Series

When exploring structure-activity relationships across heteroatom-substituted bicyclo[3.3.1]nonane scaffolds, this compound serves as the oxygen-containing reference point. Its lower molecular weight (231.29 g/mol) and predicted logP (1.442) differentiate it from the thia (MW 247.36, XLogP 1.7) and selena analogs, which have been associated with antiarrhythmic pharmacology [2][4]. Systematic comparison across the 2-oxa, 3-oxa, 3-thia, and 3-selena series enables deconvolution of heteroatom-specific effects on potency, selectivity, and ADME properties.

Natural Product-Inspired Synthesis: Construction of Oxa-Azabicyclo[3.3.1]nonane Cores via Cascade Cyclization

The oxa-azabicyclo[3.3.1]nonane skeleton is a structural component of the naucleamide E natural product core, and base-mediated cascade cyclization strategies have been developed for its stereoselective construction [3]. While the target compound itself is a pre-formed building block rather than the cascade product, it can serve as a validated intermediate or reference standard for reaction development efforts targeting this scaffold class. The N-benzyl group additionally functions as a latent secondary amine, enabling downstream diversification after hydrogenolytic deprotection.

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